Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is an organic compound with a unique structure that includes a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
- Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)8(14)4-5-2-6(11)9(13)7(12)3-5/h2-3,8,14H,4H2,1H3 |
InChI Key |
GKAFVUVGFPTOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)O |
Origin of Product |
United States |
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